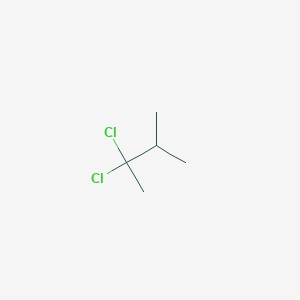

2,2-Dichloro-3-methylbutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

17773-66-9 |

|---|---|

Molecular Formula |

C5H10Cl2 |

Molecular Weight |

141.04 g/mol |

IUPAC Name |

2,2-dichloro-3-methylbutane |

InChI |

InChI=1S/C5H10Cl2/c1-4(2)5(3,6)7/h4H,1-3H3 |

InChI Key |

WIQMOFSSJHPXIK-UHFFFAOYSA-N |

SMILES |

CC(C)C(C)(Cl)Cl |

Canonical SMILES |

CC(C)C(C)(Cl)Cl |

Other CAS No. |

17773-66-9 |

Synonyms |

2,2-dichloro-3-methylbutane |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-dichloro-3-methylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2-dichloro-3-methylbutane, a geminal dichloride of interest in organic synthesis. The primary synthetic route detailed is the reaction of 3-methyl-2-butanone (B44728) with phosphorus pentachloride (PCl₅). This document outlines the reaction mechanism, a detailed experimental protocol, and the available physicochemical and spectroscopic data for the target compound.

Introduction

This compound is a halogenated alkane with potential applications as a building block in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. The geminal dichloride functionality offers a versatile handle for further chemical transformations. The most direct and established method for the synthesis of such compounds is the reaction of a corresponding ketone with a chlorinating agent like phosphorus pentachloride.

Synthesis Pathway and Mechanism

The synthesis of this compound is achieved through the reaction of 3-methyl-2-butanone with phosphorus pentachloride. The overall reaction is as follows:

The mechanism of this reaction involves the initial attack of the carbonyl oxygen of the ketone onto the phosphorus atom of PCl₅. This is followed by a series of steps involving nucleophilic attack by the chloride ion and elimination of phosphoryl chloride (POCl₃) to yield the geminal dichloride.

An In-depth Technical Guide to the Physical Properties of 2,2-dichloro-3-methylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and anticipated physical properties of 2,2-dichloro-3-methylbutane. Due to a scarcity of direct experimental data for this specific compound, this document leverages data from closely related isomers to offer valuable insights and predictive context for researchers.

Core Physical Properties

| Physical Property | This compound (Predicted/Theoretical) | 2,3-dichloro-2-methylbutane (Isomer) | 2-chloro-2-methylbutane (Related Compound) |

| Molecular Formula | C5H10Cl2 | C5H10Cl2 | C5H11Cl |

| Molecular Weight | 141.04 g/mol [1][2] | 141.04 g/mol | 106.59 g/mol [3] |

| Boiling Point | No data available | No data available | 85-86 °C |

| Melting Point | No data available | -3.50 °C | -73 °C |

| Density | No data available | 1.0425 g/cm³[4] | 0.866 g/mL at 25 °C |

| Solubility in Water | Predicted to be poorly soluble | Limited solubility[4] | Insoluble[5][6] |

| Solubility in Organic Solvents | Predicted to be soluble in non-polar solvents | Soluble in non-polar solvents like hexane (B92381) and toluene[4] | Soluble in ethanol (B145695) and ether[5][6] |

Experimental Protocols

The following are detailed methodologies for determining key physical properties of halogenated alkanes like this compound.

Determination of Boiling Point (Distillation Method)

The boiling point of a liquid can be determined via simple distillation. This method identifies the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Distilling flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distilling flask to ensure it accurately measures the temperature of the vapor that is distilling.

-

Place a small volume of the sample (e.g., 5 mL) and a few boiling chips into the distilling flask.

-

Begin heating the flask gently.

-

Record the temperature when the liquid begins to boil and the first drop of distillate is collected in the receiving flask.

-

Continue to record the temperature at regular intervals. The boiling point is the temperature at which the liquid and vapor are in equilibrium, and this temperature should remain constant during the distillation of a pure substance.

Determination of Density (Pycnometer Method)

A pycnometer (or specific gravity bottle) is used to accurately determine the density of a liquid.

Apparatus:

-

Pycnometer

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

Clean and dry the pycnometer thoroughly and record its empty mass (m1).

-

Fill the pycnometer with distilled water of a known temperature and record the mass (m2). The density of water at this temperature is known.

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with the sample liquid (this compound) at the same temperature and record the mass (m3).

-

The density of the sample can be calculated using the following formula: Density_sample = [(m3 - m1) / (m2 - m1)] * Density_water

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the primary physical properties of a liquid sample such as this compound.

Caption: Workflow for Physical Property Determination.

References

- 1. This compound | C5H10Cl2 | CID 28766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butane, 2,2-dichloro-3-methyl- [webbook.nist.gov]

- 3. (2S)-2-chloro-3-methylbutane | C5H11Cl | CID 52420599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 2-CHLORO-2-METHYLBUTANE | 594-36-5 [chemicalbook.com]

- 6. 2-Chloro-2-methylbutane, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to 2,2-dichloro-3-methylbutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-dichloro-3-methylbutane is a halogenated alkane with the chemical formula C₅H₁₀Cl₂. As a geminal dichloride, its chemical reactivity is characterized by the presence of two chlorine atoms on the same carbon atom. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, potential synthetic routes, and spectroscopic characterization. To date, there is limited information in the public domain regarding the biological activity or use of this compound in drug development.

Chemical Structure and Properties

This compound consists of a butane (B89635) backbone with two chlorine atoms and a methyl group attached to the second carbon atom, and another methyl group on the third carbon.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀Cl₂ | PubChem[1] |

| Molecular Weight | 141.04 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Registry Number | 17773-66-9 | NIST[2] |

| Canonical SMILES | CC(C)C(C)(Cl)Cl | PubChem[1] |

| Computed XLogP3-AA | 3.1 | Guidechem[3] |

| Kovats Retention Index | 790 (non-polar column) | NIST[4] |

Synthesis of this compound

Synthesis from 3-methyl-2-butanone (B44728)

The reaction of ketones with phosphorus pentachloride (PCl₅) is a known method for the synthesis of gem-dichlorides.

Caption: Synthesis of this compound from a ketone.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3-methyl-2-butanone (1.0 equivalent) in a dry, inert solvent such as carbon tetrachloride.

-

Reagent Addition: Slowly add phosphorus pentachloride (1.1 equivalents) to the stirred solution. The reaction is exothermic and may require cooling in an ice bath to control the temperature.

-

Reaction: After the addition is complete, the mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC or GC).

-

Workup: The reaction mixture is cooled to room temperature and slowly poured onto crushed ice to decompose the excess PCl₅ and the phosphorus oxychloride (POCl₃) byproduct.

-

Extraction: The aqueous mixture is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layers are combined, washed with a saturated sodium bicarbonate solution, then with brine, and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation to yield this compound.

Free-Radical Chlorination of 2-methylbutane

Free-radical halogenation of alkanes can also be employed, although this method typically yields a mixture of chlorinated products.

Caption: Synthesis via free-radical chlorination.

Experimental Protocol:

-

Reaction Setup: A solution of 2-methylbutane in an inert solvent (or neat) is placed in a reaction vessel equipped with a gas inlet, a condenser, and a UV lamp.

-

Initiation: The solution is irradiated with UV light while chlorine gas is bubbled through the mixture.

-

Reaction: The reaction is allowed to proceed until the desired degree of chlorination is achieved, which can be monitored by GC. The formation of HCl gas is also an indicator of the reaction's progress.

-

Workup: The reaction mixture is washed with a dilute solution of sodium thiosulfate (B1220275) to remove excess chlorine, followed by a wash with a dilute sodium bicarbonate solution to neutralize the HCl. The organic layer is then washed with water and dried over a suitable drying agent.

-

Purification: Due to the non-selective nature of free-radical chlorination, the product will be a mixture of mono-, di-, and polychlorinated isomers. Separation of this compound from this mixture would require careful fractional distillation or preparative gas chromatography.

Spectroscopic Data

Mass Spectrometry

The electron ionization mass spectrum of this compound is available from the NIST WebBook.[2] The fragmentation pattern is consistent with its structure.

Expected Fragmentation:

-

Molecular Ion (M⁺): A peak corresponding to the molecular ion (C₅H₁₀Cl₂) should be observed. Due to the presence of two chlorine atoms, the isotopic pattern for M, M+2, and M+4 will be characteristic.

-

Loss of Cl: A significant fragment resulting from the loss of a chlorine radical to form a tertiary carbocation is expected.

-

Loss of isopropyl group: Cleavage of the C2-C3 bond can lead to the loss of an isopropyl radical.

-

Other fragments: Various other smaller fragments resulting from further cleavage of the carbon skeleton are also anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

-

-CH(CH₃)₂: A multiplet (likely a septet) for the single proton on C3.

-

-CH(CH₃)₂: A doublet for the six equivalent protons of the two methyl groups attached to C3.

-

-C(Cl)₂CH₃: A singlet for the three protons of the methyl group on C2.

Predicted ¹³C NMR Spectrum:

-

C1: A signal for the methyl carbon attached to C2.

-

C2: A signal for the quaternary carbon bearing the two chlorine atoms, shifted significantly downfield.

-

C3: A signal for the tertiary carbon of the isopropyl group.

-

C4 & C5: A single signal for the two equivalent methyl carbons of the isopropyl group.

Reactions

The chemical reactivity of this compound is dominated by the two chlorine atoms. As a geminal dichloride, it can undergo various nucleophilic substitution and elimination reactions.

Biological Activity and Applications

There is currently no significant information in the scientific literature regarding the biological activity, signaling pathways, or applications of this compound in drug development or other fields. Its structural analog, 1,3-dichloro-3-methylbutane, has been used as a reagent in the synthesis of Precocene analogs, which exhibit anti-juvenile hormone activity in insects.

Conclusion

This compound is a halogenated alkane whose physicochemical properties are well-defined. While detailed experimental protocols for its synthesis are not abundant, it can be prepared through established methods such as the chlorination of a corresponding ketone or the free-radical chlorination of the parent alkane. Its spectroscopic characteristics can be predicted with a reasonable degree of accuracy. Further research is needed to explore its reactivity and potential applications.

References

Spectroscopic Analysis of 2,2-dichloro-3-methylbutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for the halogenated alkane, 2,2-dichloro-3-methylbutane. Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this document presents a combination of existing mass spectrometry data and theoretically predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. Detailed, generalized experimental protocols for the acquisition of such data are also provided to guide researchers in their analytical endeavors.

Chemical Identity and Properties

This compound is a chlorinated hydrocarbon with the chemical formula C₅H₁₀Cl₂.[1][2] Its molecular weight is 141.039 g/mol .[1][2] Key identifiers for this compound are listed in the table below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 17773-66-9[1][2] |

| Molecular Formula | C₅H₁₀Cl₂[1][2] |

| Molecular Weight | 141.039 g/mol [1][2] |

| Canonical SMILES | CC(C)C(C)(Cl)Cl |

| InChI | InChI=1S/C5H10Cl2/c1-4(2)5(3,6)7/h4H,1-3H3[1] |

| InChIKey | WIQMOFSSJHPXIK-UHFFFAOYSA-N[1] |

Spectroscopic Data

Mass Spectrometry

The mass spectrum of this compound is available from the NIST WebBook and was obtained by electron ionization (EI).[1] The spectrum is characterized by a molecular ion peak and several fragment ions. The presence of two chlorine atoms results in a characteristic isotopic pattern for chlorine-containing fragments.

Table 1: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 41 | 100 | [C₃H₅]⁺ |

| 43 | 95 | [C₃H₇]⁺ |

| 56 | 85 | [C₄H₈]⁺ |

| 69 | 30 | [C₅H₉]⁺ |

| 84 | 15 | [C₅H₉Cl]⁺ (³⁵Cl) |

| 86 | 5 | [C₅H₉Cl]⁺ (³⁷Cl) |

| 105 | 10 | [M-Cl]⁺, [C₅H₁₀Cl]⁺ (³⁵Cl) |

| 107 | 3 | [M-Cl]⁺, [C₅H₁₀Cl]⁺ (³⁷Cl) |

| 140 | <1 | [M]⁺, [C₅H₁₀Cl₂]⁺ (²x³⁵Cl) |

| 142 | <1 | [M]⁺, [C₅H₁₀³⁵Cl³⁷Cl]⁺ |

| 144 | <1 | [M]⁺, [C₅H₁₀Cl₂]⁺ (²x³⁷Cl) |

Data sourced from NIST WebBook.[1] The fragmentation pattern is consistent with the structure of this compound, showing losses of alkyl and chlorine radicals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

The ¹H NMR spectrum is expected to show two signals corresponding to the two distinct proton environments.

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 1.1 - 1.3 | Doublet | 6H | -CH(CH₃ )₂ |

| ~ 2.2 - 2.5 | Septet | 1H | -CH (CH₃)₂ |

| ~ 1.9 - 2.1 | Singlet | 3H | -C(Cl)₂CH₃ |

Note: These are predicted values. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum:

The ¹³C NMR spectrum is predicted to exhibit four distinct signals corresponding to the four unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~ 16 - 20 | -CH(C H₃)₂ |

| ~ 35 - 40 | -C H(CH₃)₂ |

| ~ 30 - 35 | -C(Cl)₂C H₃ |

| ~ 90 - 95 | -C (Cl)₂CH₃ |

Note: These are predicted values and are for guidance only.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not publicly available. The predicted characteristic absorption bands are based on the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 2975 - 2870 | Strong | C-H stretch (alkane) |

| 1470 - 1450 | Medium | C-H bend (CH₃) |

| 1385 - 1370 | Medium | C-H bend (gem-dimethyl) |

| 800 - 600 | Strong | C-Cl stretch |

Note: The C-Cl stretching vibrations can be complex and may show multiple bands.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a volatile liquid sample such as this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use an appropriate number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-100 ppm).

-

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio (e.g., 128 scans or more), along with a suitable relaxation delay.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean, empty salt plates.

-

Place the sample in the spectrometer's sample compartment.

-

Record the sample spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe.

-

Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.

-

Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and record their abundance.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. While experimental data is limited, the provided information and protocols offer a robust starting point for researchers in the fields of chemistry and drug development.

References

An In-depth Technical Guide to the NMR Spectrum of 2,2-dichloro-3-methylbutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) spectrum of 2,2-dichloro-3-methylbutane. Due to the absence of publicly available experimental spectra for this specific compound, this report leverages spectral prediction tools and data from structural analogs to provide a comprehensive interpretation for researchers in synthetic chemistry, drug discovery, and materials science.

Predicted Spectroscopic Data

The predicted ¹H and ¹³C NMR data for this compound are summarized below. These values were obtained using computational models that are widely accepted in the scientific community for their accuracy in predicting spectral features of organic molecules.

Predicted ¹H NMR Data

| Signal | Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |

| a | 2.41 | Septet | 1H | 6.9 | CH |

| b | 1.22 | Doublet | 6H | 6.9 | CH(CH ₃)₂ |

| c | 1.85 | Singlet | 3H | - | C(CH₃) |

Predicted ¹³C NMR Data

| Signal | Chemical Shift (δ) (ppm) | Assignment |

| 1 | 91.5 | CCl₂ |

| 2 | 38.8 | C H(CH₃)₂ |

| 3 | 25.1 | C(C H₃) |

| 4 | 17.0 | CH(C H₃)₂ |

Spectral Interpretation and Structural Confirmation

The predicted NMR data provides a clear fingerprint for the structure of this compound.

¹H NMR Spectrum: The proton spectrum is expected to show three distinct signals. The downfield signal at approximately 2.41 ppm is a septet, characteristic of a proton coupled to six equivalent neighboring protons, which corresponds to the methine proton (CH) of the isopropyl group. The signal further upfield at around 1.22 ppm is a doublet with an integration of 6H, representing the six equivalent methyl protons of the isopropyl group, split by the adjacent methine proton. The singlet at approximately 1.85 ppm with an integration of 3H is assigned to the methyl group attached to the quaternary carbon bearing the two chlorine atoms. This methyl group has no adjacent protons, hence it appears as a singlet.

¹³C NMR Spectrum: The carbon spectrum is predicted to display four signals, consistent with the four unique carbon environments in the molecule. The most downfield signal at 91.5 ppm is attributed to the quaternary carbon atom bonded to the two electron-withdrawing chlorine atoms (CCl₂). The signal at 38.8 ppm corresponds to the methine carbon of the isopropyl group. The remaining two upfield signals at 25.1 ppm and 17.0 ppm are assigned to the methyl carbons. The signal at 25.1 ppm is from the methyl group attached to the CCl₂ carbon, while the signal at 17.0 ppm represents the two equivalent methyl carbons of the isopropyl group.

Structural Analogs for Data Validation

To support the predicted data, experimental NMR data from structurally similar compounds can be examined. For instance, in 2,2-dichloropropane, the two equivalent methyl groups appear as a singlet in the ¹H NMR spectrum at approximately 2.19 ppm. In 2,2-dichlorobutane, the methyl group adjacent to the dichlorinated carbon appears as a singlet, while the ethyl group gives rise to a quartet and a triplet. These patterns in analogous compounds lend confidence to the predicted multiplicities and general chemical shift regions for this compound.

Experimental Protocol for NMR Analysis

The following provides a detailed methodology for acquiring high-quality NMR spectra of small organic molecules like this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent should be based on the sample's solubility and the desired chemical shift reference.

-

Transfer the solution to a clean, standard 5 mm NMR tube.

-

Cap the NMR tube securely.

2. NMR Instrument Setup:

-

The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard broadband probe.

-

Insert the sample into the spectrometer's magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This can be performed manually or using an automated shimming routine.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

3. ¹H NMR Data Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a standard single-pulse experiment.

-

Set the acquisition time to at least 2-3 seconds to ensure good resolution.

-

A relaxation delay of 1-2 seconds is typically sufficient for quantitative analysis.

-

Acquire a suitable number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS).

4. ¹³C NMR Data Acquisition:

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

Employ a standard pulse sequence with proton decoupling (e.g., zgpg30).

-

A larger number of scans (e.g., 128 or more) will likely be necessary to obtain a good signal-to-noise ratio, as the ¹³C nucleus is less sensitive than ¹H.

-

Process the data similarly to the ¹H spectrum.

-

Reference the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Visualization of Key NMR Correlations

The following diagrams illustrate the structure of this compound and the spin-spin coupling interactions that give rise to the observed splitting patterns in the predicted ¹H NMR spectrum.

Caption: Molecular structure of this compound.

Caption: Predicted ¹H NMR splitting pattern for this compound.

Mass Spectrometry of 2,2-dichloro-3-methylbutane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron ionization mass spectrometry of 2,2-dichloro-3-methylbutane. It details the expected fragmentation patterns, presents a summary of mass spectral data, outlines a typical experimental protocol for analysis, and visualizes the key fragmentation pathways. This information is critical for the identification and characterization of this compound in various scientific and industrial applications.

Introduction to the Mass Spectrometry of Halogenated Alkanes

Electron ionization (EI) mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of organic compounds. When a molecule is subjected to a high-energy electron beam, it is ionized to form a molecular ion (M+•). This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their mass-to-charge ratio (m/z).

For halogenated compounds, the presence of isotopes of chlorine (³⁵Cl and ³⁷Cl) and bromine (⁷⁹Br and ⁸¹Br) leads to characteristic isotopic patterns in the mass spectrum. Specifically, the natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. This results in distinctive M+2 and M+4 peaks for compounds containing one or more chlorine atoms, aiding in their identification.

Electron Ionization Mass Spectrum of this compound

The electron ionization mass spectrum of this compound (C₅H₁₀Cl₂) is characterized by a series of fragment ions that provide valuable structural information. The molecular weight of this compound is 141.04 g/mol .[1] Due to the presence of two chlorine atoms, the molecular ion region will exhibit a characteristic cluster of peaks at m/z 140, 142, and 144, with relative intensities corresponding to the statistical probability of the presence of different chlorine isotopes.

Quantitative Data

The mass spectrum of this compound is available on the NIST WebBook.[2][3][4] While the raw data is not directly downloadable, visual inspection of the spectrum allows for the identification and semi-quantitative analysis of the major fragment ions. The table below summarizes the prominent peaks and their proposed identities.

| m/z | Proposed Fragment Ion | Formula | Notes |

| 105 | [M - Cl]⁺ | [C₅H₁₀Cl]⁺ | Loss of a chlorine radical. The isotopic pattern for one chlorine atom (ratio of ~3:1 for m/z 105 and 107) is expected. |

| 83 | [M - C₄H₉]⁺ | [CHCl₂]⁺ | Loss of a tert-butyl radical. The isotopic pattern for two chlorine atoms (ratio of ~9:6:1 for m/z 83, 85, and 87) is expected. |

| 69 | [C₅H₉]⁺ | [C₅H₉]⁺ | Loss of two chlorine atoms. |

| 57 | [C₄H₉]⁺ | [C₄H₉]⁺ | Represents the stable tert-butyl cation. This is often a base peak in spectra of compounds containing this moiety. |

| 43 | [C₃H₇]⁺ | [C₃H₇]⁺ | Isopropyl cation. |

| 41 | [C₃H₅]⁺ | [C₃H₅]⁺ | Allyl cation, a common fragment. |

Fragmentation Pathways

The fragmentation of this compound upon electron ionization is primarily driven by the cleavage of carbon-carbon and carbon-chlorine bonds to form stable carbocations. The major fragmentation pathways are outlined below.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

The acquisition of a mass spectrum for this compound is typically performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization source.

Sample Preparation

-

Standard Solution Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane. A typical concentration is in the range of 1-10 µg/mL.

-

Vial Transfer: Transfer the solution to a standard 2 mL autosampler vial with a screw cap and septum.

GC-MS Instrumentation and Parameters

A standard experimental setup for the analysis of halogenated hydrocarbons would involve the following:

-

Gas Chromatograph: Agilent 8860 GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Injector: Split/splitless injector.

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 20:1 (can be adjusted based on sample concentration)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 10 °C/min.

-

Final hold: Hold at 200 °C for 2 minutes.

-

MS Conditions:

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 35-200

-

Scan Speed: 1000 amu/s

Data Acquisition and Analysis

-

Data Acquisition: The data is acquired using the instrument's control and data acquisition software.

-

Data Analysis: The resulting chromatogram is analyzed to determine the retention time of the compound. The mass spectrum corresponding to the chromatographic peak of this compound is then extracted and examined.

-

Library Matching: The acquired mass spectrum can be compared against a reference library, such as the NIST Mass Spectral Library, for confirmation of the compound's identity.

Logical Workflow for Compound Identification

The process of identifying this compound using GC-MS follows a logical workflow.

Caption: Workflow for the identification of this compound.

Conclusion

The mass spectrometry of this compound provides a distinctive fragmentation pattern that allows for its unambiguous identification. The presence of two chlorine atoms results in characteristic isotopic clusters for the molecular ion and chlorine-containing fragments. The major fragmentation pathways involve the loss of chlorine radicals and the formation of stable carbocations, such as the tert-butyl cation. By following a standardized GC-MS protocol, researchers can reliably acquire and interpret the mass spectrum of this compound, facilitating its analysis in complex matrices. This guide serves as a valuable resource for professionals in research, and drug development who require a thorough understanding of the mass spectral behavior of halogenated organic molecules.

References

Reactivity of 2,2-dichloro-3-methylbutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 2,2-dichloro-3-methylbutane, a geminal dihalide with significant steric hindrance. The document explores the principal reaction pathways, focusing on elimination reactions, and discusses the factors governing product distribution. While direct experimental data for this specific compound is limited in publicly accessible literature, this guide extrapolates its reactivity based on established principles of organic chemistry and analogous reactions of sterically hindered alkyl halides. Detailed plausible experimental protocols for key transformations are provided, alongside visualizations of reaction mechanisms to facilitate a deeper understanding of its chemical behavior.

Introduction

This compound is a halogenated alkane characterized by the presence of two chlorine atoms on a tertiary carbon atom adjacent to a sterically demanding isopropyl group. This unique structural arrangement significantly influences its reactivity, primarily directing it towards elimination pathways over nucleophilic substitution. Understanding the reactivity of this molecule is crucial for its potential application as a building block in organic synthesis, particularly for the introduction of the neopentyl skeleton or the formation of substituted alkynes.

Core Reactivity: Dehydrohalogenation

The predominant reaction of this compound in the presence of a strong base is a double dehydrohalogenation, proceeding through two successive E2 (bimolecular elimination) reactions to yield an alkyne.[1][2][3] The regioselectivity of this reaction is highly dependent on the steric bulk of the base employed.

Reaction with Bulky Bases (e.g., Potassium tert-butoxide)

Due to the significant steric hindrance around the tertiary carbon bearing the chlorine atoms and the adjacent isopropyl group, a bulky base such as potassium tert-butoxide (KOtBu) will preferentially abstract a proton from the less sterically hindered methyl group (C1).[4][5][6] This leads to the formation of the terminal alkyne, 3-methyl-1-butyne (B31179) , as the major product. This is an example of Hofmann elimination, where the less substituted alkene (or in this case, alkyne) is favored due to steric factors.[4]

Reaction with Non-Bulky Bases (e.g., Sodium Amide)

A strong, non-bulky base like sodium amide (NaNH2) in liquid ammonia (B1221849) is also a potent reagent for double dehydrohalogenation.[3][7][8] While smaller bases typically favor the formation of the more substituted (Zaitsev) product, the substantial steric hindrance of the this compound substrate itself is likely to play a decisive role. Abstraction of the methine proton on the isopropyl group (C3) would lead to the more substituted internal alkyne. However, this proton is sterically shielded. Therefore, even with a smaller base, the formation of 3-methyl-1-butyne via proton abstraction from the C1 methyl group is expected to be a significant, if not the major, pathway.

Reaction Pathways and Mechanisms

The double dehydrohalogenation of this compound proceeds via a stepwise elimination of two molecules of hydrogen chloride.

Caption: General workflow for the double E2 elimination of this compound.

The first E2 elimination results in a vinyl chloride intermediate. The regioselectivity of this first step determines the final alkyne product. A second E2 elimination from the vinyl chloride yields the final alkyne.

Pathway to 3-methyl-1-butyne (Hofmann Product)

Caption: Favored pathway with a bulky base leading to the Hofmann product.

Potential Pathway to 3-methyl-1-butyne (Zaitsev Product - Less Favored)

Due to extreme steric hindrance, the formation of the internal alkyne is considered a minor pathway, even with smaller bases.

Quantitative Data

| Reaction | Base | Predicted Major Product | Predicted Minor Product(s) | Governing Principle |

| Double Dehydrohalogenation | Potassium tert-butoxide | 3-methyl-1-butyne | Negligible | Hofmann Elimination (Steric Control)[4] |

| Double Dehydrohalogenation | Sodium Amide | 3-methyl-1-butyne | Potentially trace amounts of the internal alkyne | Steric Hindrance of Substrate[3][7] |

Experimental Protocols (Plausible)

The following are plausible experimental protocols for the double dehydrohalogenation of this compound based on procedures for similar sterically hindered gem-dihalides. Caution: These reactions involve strong bases and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of 3-methyl-1-butyne using Potassium tert-butoxide

Materials:

-

This compound

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is dried in an oven and cooled under a stream of nitrogen.

-

Potassium tert-butoxide (2.2 equivalents) is dissolved in anhydrous DMSO under a nitrogen atmosphere.

-

This compound (1.0 equivalent) is dissolved in a minimal amount of anhydrous DMSO and added to the dropping funnel.

-

The solution of the dihalide is added dropwise to the stirred solution of potassium tert-butoxide at room temperature.

-

After the addition is complete, the reaction mixture is heated to 50-60 °C and monitored by gas chromatography (GC) until the starting material is consumed.

-

The reaction is cooled to room temperature and quenched by the slow addition of water.

-

The product is extracted with a low-boiling pentane (B18724) or diethyl ether.

-

The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is carefully removed by distillation.

-

The crude product is purified by fractional distillation to yield 3-methyl-1-butyne.

Synthesis of 3-methyl-1-butyne using Sodium Amide

Materials:

-

This compound

-

Sodium amide (NaNH2)

-

Liquid ammonia (NH3)

-

Anhydrous diethyl ether

-

Ammonium (B1175870) chloride (for quenching)

-

Dry ice/acetone condenser

Procedure:

-

A three-necked flask equipped with a dry ice/acetone condenser, a gas inlet tube, and a mechanical stirrer is assembled and flame-dried under a stream of nitrogen.

-

Liquid ammonia is condensed into the flask.

-

Sodium amide (2.2 equivalents) is cautiously added to the liquid ammonia with stirring.

-

A solution of this compound (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the sodium amide suspension.

-

The reaction is stirred for several hours at the reflux temperature of liquid ammonia (-33 °C).

-

The reaction is quenched by the careful addition of solid ammonium chloride.

-

The ammonia is allowed to evaporate overnight in the fume hood.

-

The remaining residue is partitioned between diethyl ether and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by distillation.

-

The crude product is purified by fractional distillation.

Conclusion

The reactivity of this compound is dominated by E2 elimination reactions. The significant steric hindrance imposed by the isopropyl group adjacent to the gem-dichloro-substituted carbon dictates a strong preference for the formation of the terminal alkyne, 3-methyl-1-butyne, particularly when a bulky base is used. While substitution reactions are theoretically possible, they are highly disfavored due to steric hindrance at the tertiary carbon center. This predictable reactivity makes this compound a potentially useful, albeit challenging, substrate for the synthesis of sterically encumbered alkynes. Further experimental studies are warranted to quantify the product distributions and optimize reaction conditions.

References

An In-depth Technical Guide to the Thermodynamic Properties of 2,2-dichloro-3-methylbutane

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

This technical guide provides a comprehensive overview of the thermodynamic properties of 2,2-dichloro-3-methylbutane. Due to a lack of extensive experimentally determined data in publicly available literature, this guide leverages established group contribution methods—specifically the Joback and Benson methods—to provide estimated thermodynamic parameters. These estimation techniques are widely used in chemical engineering and drug development for preliminary assessments when experimental data is unavailable.[1][2][3] This guide also outlines the standard experimental protocols for the determination of these properties, offering a framework for future laboratory investigations.

Molecular Structure and Identification

This compound is a halogenated alkane with the chemical formula C₅H₁₀Cl₂. Its structure consists of a butane (B89635) backbone with two chlorine atoms attached to the second carbon and a methyl group on the third carbon.

-

IUPAC Name: this compound

-

CAS Number: 17773-66-9

-

Molecular Weight: 141.04 g/mol

-

Chemical Formula: C₅H₁₀Cl₂

Estimated Thermodynamic Properties

The thermodynamic properties of this compound have been estimated using the Joback and Benson group contribution methods. These methods approximate properties by summing the contributions of individual functional groups within the molecule.[1][2][3]

Group Decomposition

To apply the group contribution methods, the molecule is first deconstructed into its constituent groups:

-

Joback Method Groups:

-

-CH₃: 3

-

CH-: 1

-

C<: 1 (This group is not explicitly defined in the standard Joback method, representing a limitation for this specific structure.)

-

-Cl: 2

-

-

Benson Method Groups:

-

C-(C)(H)₃: 3

-

C-(C)₃(H): 1

-

C-(C)₂(Cl)₂: 1

-

Data Presentation

The following tables summarize the estimated thermodynamic properties for this compound.

Table 1: Estimated Enthalpy and Gibbs Free Energy of Formation

| Property | Joback Method | Benson Method | Units |

| Standard Enthalpy of Formation (ΔHf°) | -235.5 | -220.8 | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔGf°) | -150.7 | Not Available | kJ/mol |

Table 2: Estimated Heat Capacity

| Property | Joback Method | Benson Method | Units |

| Ideal Gas Heat Capacity (Cp) at 298.15 K | 155.3 | 152.1 | J/(mol·K) |

Table 3: Other Estimated Thermodynamic Properties (Joback Method)

| Property | Estimated Value | Units |

| Normal Boiling Point (Tb) | 415.2 K | K |

| Critical Temperature (Tc) | 580.4 K | K |

| Critical Pressure (Pc) | 3.24 MPa | MPa |

| Critical Volume (Vc) | 320 cm³/mol | cm³/mol |

| Enthalpy of Vaporization (ΔHvap) at Tb | 35.8 kJ/mol | kJ/mol |

Experimental Protocols

While specific experimental data for this compound is scarce, the following are detailed methodologies for key experiments that could be performed to determine its thermodynamic properties.

Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation can be determined from the enthalpy of combustion, measured using a bomb calorimeter.

Methodology:

-

A precisely weighed sample of this compound is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb."

-

The bomb is purged and then filled with an excess of pure oxygen to a pressure of approximately 30 atm.

-

The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.

-

The sample is ignited by passing an electric current through a fuse wire.

-

The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise. The final temperature of the water is recorded after thermal equilibrium is reached.

-

The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid).

-

The enthalpy of combustion of the sample is calculated from the temperature change, the mass of the sample, and the heat capacity of the calorimeter.

-

The standard enthalpy of formation is then calculated using Hess's law, from the balanced chemical equation for the combustion reaction and the known standard enthalpies of formation of the products (CO₂, H₂O, and HCl).

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

The heat capacity of liquid this compound can be measured as a function of temperature using a differential scanning calorimeter.

Methodology:

-

A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

A three-step temperature program is typically used: a. An initial isothermal period to allow the sample to reach thermal equilibrium. b. A linear heating ramp at a controlled rate (e.g., 10 K/min) over the desired temperature range. c. A final isothermal period.

-

The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature during the heating ramp.

-

A baseline measurement is performed with two empty pans, and a calibration measurement is performed with a standard material of known heat capacity (e.g., sapphire).

-

The heat capacity of the sample is calculated by comparing the heat flow to the sample with that of the standard and the baseline.

Determination of Vapor Pressure by Comparative Ebulliometry

The vapor pressure of this compound as a function of temperature can be determined using a comparative ebulliometer.

Methodology:

-

The ebulliometer consists of two parallel boiling tubes, one for the sample and one for a reference substance with a well-known vapor pressure-temperature relationship (e.g., water).

-

A known pressure of an inert gas (e.g., nitrogen) is applied to the system.

-

Both the sample and the reference substance are heated to their boiling points under the applied pressure.

-

The boiling temperatures of both the sample and the reference substance are measured simultaneously with high-precision thermometers.

-

The pressure of the system is then varied, and the corresponding boiling temperatures of the sample and reference are recorded at each new pressure.

-

The vapor pressure of the sample at a given temperature is equal to the known vapor pressure of the reference substance at its measured boiling temperature.

Visualization of Thermodynamic Property Estimation

The following diagram illustrates the logical workflow for estimating the thermodynamic properties of a molecule like this compound using group contribution methods.

Caption: Estimation workflow using group contribution methods.

References

Technical Guide: 2,2-dichloro-3-methylbutane

CAS Number: 17773-66-9

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2,2-dichloro-3-methylbutane, including its chemical and physical properties, proposed synthesis, potential reactions, and a summary of the toxicological profile of related chlorinated alkanes. Due to the limited availability of experimental data for this specific compound, some information is based on data from structurally similar compounds and theoretical predictions.

Chemical and Physical Properties

Quantitative data for this compound is scarce in the literature. The following table summarizes its basic identifiers and includes estimated physical properties based on available data for a closely related isomer, 2,2-dichloro-3,3-dimethylbutane, and computational predictions.

| Property | Value | Source |

| Identifiers | ||

| CAS Number | 17773-66-9 | [NIST[1][2][3], PubChem[4], Guidechem[5]] |

| Molecular Formula | C₅H₁₀Cl₂ | [NIST[1][2][3], PubChem[4], Guidechem[5]] |

| Molecular Weight | 141.04 g/mol | [NIST[1][2][3], PubChem[4]] |

| IUPAC Name | This compound | [PubChem[4]] |

| Synonyms | Butane, 2,2-dichloro-3-methyl- | [NIST[1][2][3]] |

| Predicted/Estimated Physical Properties | ||

| Boiling Point | ~135.7 °C (estimated) | [Guidechem[6]] (Value for 2,2-dichloro-3,3-dimethylbutane) |

| Density | ~1.03 g/cm³ (estimated) | [Guidechem[6]] (Value for 2,2-dichloro-3,3-dimethylbutane) |

| Melting Point | ~ -48.02 °C (estimated) | [Guidechem[6]] (Value for 2,2-dichloro-3,3-dimethylbutane) |

Spectroscopic Data

Mass Spectrometry

The mass spectrum of this compound is available from the NIST WebBook. The fragmentation pattern is consistent with the structure of a chlorinated alkane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

| Protons | Multiplicity | Predicted Chemical Shift (ppm) |

| -CH₃ (at C4) | Doublet | ~1.1 |

| -CH- (at C3) | Multiplet | ~2.2 |

| -CH₃ (at C1) | Singlet | ~1.8 |

Predicted ¹³C NMR Spectrum:

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | ~30-40 |

| C2 | ~90-100 |

| C3 | ~45-55 |

| C4 | ~15-25 |

Synthesis and Reactions

Synthesis of this compound

A plausible and common method for the synthesis of gem-dichloroalkanes is the reaction of a corresponding ketone with a chlorinating agent such as phosphorus pentachloride (PCl₅).[7][8]

Proposed Experimental Protocol: Synthesis from 3-Methyl-2-butanone (B44728)

This protocol is a representative procedure for the conversion of a ketone to a gem-dichloride using phosphorus pentachloride.

Materials:

-

3-Methyl-2-butanone

-

Phosphorus pentachloride (PCl₅)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, separatory funnel, distillation apparatus

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, place a solution of 3-methyl-2-butanone in anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Slowly add a stoichiometric equivalent of phosphorus pentachloride (PCl₅) to the stirred solution. The addition should be controlled to maintain a low reaction temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

-

Cool the reaction mixture and carefully pour it over crushed ice.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation to obtain this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Potential Reactions: Dehydrochlorination

Halogenated alkanes can undergo elimination reactions in the presence of a strong base, such as alcoholic potassium hydroxide, to form alkenes. The dehydrochlorination of this compound would be expected to yield a mixture of chlorinated alkenes.

Logical Relationship Diagram for Dehydrochlorination

Caption: Potential dehydrochlorination products.

Toxicology and Biological Activity

There is no specific toxicological or biological activity data available for this compound in the current scientific literature. However, general information on chlorinated alkanes can provide some insight.

General Toxicology of Chlorinated Alkanes:

-

Persistence and Bioaccumulation: Short-chain chlorinated alkanes are known to be persistent in the environment and can bioaccumulate.[1][9]

-

Toxicity: Short-chain chlorinated alkanes are generally considered to be toxic to aquatic organisms.[1][10]

-

Carcinogenicity: Some short-chain chlorinated alkanes have been classified as potentially carcinogenic to humans.[1]

Biological Activity:

-

The introduction of chlorine atoms into organic molecules can significantly alter their biological activity.[11] However, without experimental data, the specific biological effects of this compound remain unknown. Small chlorinated hydrocarbons are a broad class of compounds with diverse biological activities, and no specific signaling pathways have been identified for this particular molecule.[12][13][14]

Disclaimer: This document is intended for informational purposes for a scientific audience. The provided experimental protocol is a representative example and has not been optimized for the synthesis of this compound. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified chemist. The toxicological information is general to the class of chlorinated alkanes and may not be representative of the specific compound discussed.

References

- 1. Chloro-alkanes [utslappisiffror.naturvardsverket.se]

- 2. Butane, 2,2-dichloro-3-methyl- [webbook.nist.gov]

- 3. Butane, 2,2-dichloro-3-methyl- [webbook.nist.gov]

- 4. This compound | C5H10Cl2 | CID 28766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Page loading... [guidechem.com]

- 7. quora.com [quora.com]

- 8. PCl5 reacts with propanone to give A Vicinal dichloride class 12 chemistry JEE_Main [vedantu.com]

- 9. Toxic substances list: chlorinated alkanes - Canada.ca [canada.ca]

- 10. canada.ca [canada.ca]

- 11. eurochlor.org [eurochlor.org]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 13. Response of chlorinated hydrocarbon transformation and microbial community structure in an aquifer to joint H2 and O2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

Synthesis and Characterization of 2,2-dichloro-3-methylbutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and characterization of the geminal dichloride, 2,2-dichloro-3-methylbutane. This compound can serve as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. The introduction of a dichlorinated carbon center offers unique steric and electronic properties that can be exploited in medicinal chemistry for modulating biological activity.

Synthesis of this compound

The primary route for the synthesis of this compound involves the reaction of the corresponding ketone, 3-methyl-2-butanone (B44728), with a chlorinating agent such as phosphorus pentachloride (PCl₅). This reaction, a well-established method for the preparation of gem-dichlorides from ketones, proceeds via nucleophilic attack of the carbonyl oxygen on the phosphorus atom, followed by substitution reactions.[1]

Synthesis Pathway

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the gem-dichlorination of ketones using phosphorus pentachloride.[2]

Materials:

-

3-methyl-2-butanone

-

Phosphorus pentachloride (PCl₅)

-

Dry dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

-

Dropping funnel

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is flushed with argon or nitrogen. 3-methyl-2-butanone (1.0 eq) is dissolved in dry dichloromethane and the solution is cooled to 0 °C in an ice-water bath.

-

Addition of PCl₅: Phosphorus pentachloride (1.1 eq) is added portion-wise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is carefully poured into a beaker of crushed ice. The mixture is then transferred to a separatory funnel and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane (B92381) or a hexane/ethyl acetate (B1210297) gradient) to afford pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Experimental Workflow for Characterization

Caption: Workflow for the characterization of this compound.

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₅H₁₀Cl₂ |

| Molecular Weight | 141.04 g/mol |

| CAS Number | 17773-66-9 |

| Appearance | Predicted: Colorless liquid |

| Boiling Point | Predicted: ~140-150 °C |

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Protons | ~2.1 | Septet | 1H | -CH(CH₃)₂ |

| ~1.9 | Singlet | 3H | -C(Cl₂)CH₃ | |

| ~1.1 | Doublet | 6H | -CH(CH₃)₂ |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| Carbon | ~95 | -C(Cl₂)CH₃ |

| ~35 | -CH(CH₃)₂ | |

| ~30 | -C(Cl₂)CH₃ | |

| ~17 | -CH(CH₃)₂ |

| IR Spectroscopy (Predicted) | Wavenumber (cm⁻¹) | Functional Group |

| Absorption Bands | 2970-2850 | C-H stretch (alkane) |

| 1470-1430 | C-H bend (alkane) | |

| 800-600 | C-Cl stretch |

| Mass Spectrometry | m/z | Relative Intensity | Fragment |

| Major Peaks (EI) | 105, 107 | High | [M - Cl]⁺ |

| 69 | High | [M - 2Cl - H]⁺ | |

| 43 | Base Peak | [C₃H₇]⁺ |

Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 300 MHz or higher field spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum should be recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (NaCl or KBr).

Mass Spectrometry (MS): Mass spectra can be obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI). The NIST WebBook provides mass spectral data for this compound which can be used for comparison.[3]

Conclusion

This technical guide outlines a viable synthetic route to this compound and provides a framework for its comprehensive characterization. The provided experimental protocols, though adapted from general methods, offer a solid starting point for researchers. The predicted spectroscopic data serves as a useful reference for the analysis of the synthesized compound. The availability of this dichlorinated building block will facilitate further exploration of its potential applications in drug discovery and materials science.

References

Dehydrohalogenation of 2,2-dichloro-3-methylbutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the dehydrohalogenation of 2,2-dichloro-3-methylbutane. Due to the limited availability of direct experimental data for this specific substrate, this document leverages established principles of elimination reactions and data from analogous compounds to predict reaction pathways, product distributions, and to provide detailed, representative experimental protocols.

Introduction

Dehydrohalogenation, the elimination of a hydrogen halide from a substrate, is a fundamental reaction in organic synthesis, primarily utilized for the formation of alkenes and alkynes.[1] The reaction of geminal dihalides, such as this compound, with a strong base can proceed through one or two elimination steps, leading to the formation of chloroalkenes or alkynes, respectively. The regioselectivity and stereoselectivity of these reactions are highly dependent on the nature of the substrate, the base employed, and the reaction conditions.

Predicted Reaction Pathways and Products

The dehydrohalogenation of this compound is expected to proceed via an E2 (bimolecular elimination) mechanism in the presence of a strong, non-nucleophilic base.[2] The initial elimination of one equivalent of hydrogen chloride can lead to two possible chloroalkene isomers. A subsequent, more forceful elimination can produce an alkyne.

First Dehydrohalogenation (Formation of Chloroalkenes)

The first elimination can result in the formation of either 2-chloro-3-methyl-1-butene or 2-chloro-3-methyl-2-butene (B104530). The product distribution is governed by the relative acidity of the β-hydrogens and the steric environment around them, as dictated by Zaitsev's and Hofmann's rules.

-

Zaitsev Product: Removal of a proton from the more substituted β-carbon (C3) leads to the thermodynamically more stable, more substituted alkene, 2-chloro-3-methyl-2-butene .

-

Hofmann Product: Removal of a proton from the less substituted β-carbon (C1) results in the less stable, less substituted alkene, 2-chloro-3-methyl-1-butene . The use of a sterically hindered base, such as potassium tert-butoxide, would favor the formation of this product.[3]

Second Dehydrohalogenation (Formation of an Alkyne)

The treatment of this compound with a very strong base, such as sodium amide (NaNH2) in liquid ammonia (B1221849), is expected to result in a double dehydrohalogenation to form 3-methyl-1-butyne .[1][4] This reaction proceeds through a chloroalkene intermediate.

Quantitative Data (Predicted)

The following table summarizes the predicted product distribution under different reaction conditions. These values are extrapolated from known dehydrohalogenation reactions of similar substrates and should be considered theoretical.

| Base/Solvent System | Predicted Major Product | Predicted Minor Product(s) | Estimated Yield (%) |

| Potassium tert-butoxide in tert-butanol | 2-chloro-3-methyl-1-butene (Hofmann) | 2-chloro-3-methyl-2-butene (Zaitsev) | 70-85 |

| Sodium ethoxide in ethanol (B145695) | 2-chloro-3-methyl-2-butene (Zaitsev) | 2-chloro-3-methyl-1-butene (Hofmann) | 75-90 |

| Sodium amide in liquid ammonia | 3-methyl-1-butyne | Chloroalkene intermediates | >90 |

Experimental Protocols

The following are detailed, representative protocols for the dehydrohalogenation of this compound. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (goggles, gloves, lab coat) must be worn.

Protocol for Selective First Dehydrohalogenation (Zaitsev Product)

Objective: To synthesize 2-chloro-3-methyl-2-butene as the major product.

Materials:

-

This compound

-

Sodium ethoxide

-

Anhydrous ethanol

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (1.2 equivalents) in anhydrous ethanol (50 mL).

-

Slowly add this compound (1 equivalent) to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of cold water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by fractional distillation to isolate 2-chloro-3-methyl-2-butene.

Protocol for Double Dehydrohalogenation (Alkyne Formation)

Objective: To synthesize 3-methyl-1-butyne.

Materials:

-

This compound

-

Sodium amide (NaNH2)

-

Liquid ammonia

-

Three-necked round-bottom flask with a dry ice/acetone condenser and a gas inlet

-

Low-temperature thermometer

-

Ammonium (B1175870) chloride (for quenching)

-

Diethyl ether

Procedure:

-

Set up a three-necked flask equipped with a magnetic stir bar, a dry ice/acetone condenser, a gas inlet, and a low-temperature thermometer.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Condense approximately 50 mL of ammonia gas into the flask.

-

Carefully add sodium amide (2.5 equivalents) in small portions to the liquid ammonia with stirring.

-

Slowly add a solution of this compound (1 equivalent) in a minimal amount of anhydrous diethyl ether to the sodium amide suspension.

-

Stir the reaction mixture at -78 °C for 2-3 hours.

-

After the reaction is complete, carefully quench the reaction by the slow addition of solid ammonium chloride until the blue color (if any) disappears and the evolution of ammonia gas ceases.

-

Allow the ammonia to evaporate overnight in the fume hood.

-

To the remaining residue, add 50 mL of cold water and extract with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Carefully remove the highly volatile diethyl ether by distillation at atmospheric pressure. The product, 3-methyl-1-butyne, is also volatile and should be handled with care.

Visualizations

Reaction Pathways

Caption: Predicted dehydrohalogenation pathways of this compound.

Experimental Workflow for Alkyne Synthesis

Caption: Workflow for the synthesis of 3-methyl-1-butyne.

References

Solubility Profile of 2,2-dichloro-3-methylbutane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-dichloro-3-methylbutane in organic solvents. Due to a lack of specific quantitative data in publicly available literature, this guide offers a detailed examination of its expected solubility based on the known behavior of structurally similar chlorinated alkanes. Furthermore, a comprehensive experimental protocol is provided to enable researchers to determine precise solubility data.

Predicted Solubility Characteristics

This compound, a halogenated hydrocarbon, is anticipated to exhibit solubility behaviors governed by the principle of "like dissolves like." Its molecular structure, featuring a branched alkyl chain and two polar carbon-chlorine bonds, suggests a predominantly non-polar to weakly polar character.

It is expected to be readily soluble in non-polar and weakly polar organic solvents. This is due to the favorable van der Waals interactions between the solute and solvent molecules.[1][2][3] Conversely, its solubility in highly polar solvents is likely to be limited.

Based on the behavior of analogous compounds such as 1,2-dichlorobutane (B1580518) and 1,2-dichloropentane, this compound is predicted to be soluble in the following types of organic solvents[4][5]:

-

Non-polar aprotic solvents: such as hexane, toluene, and other hydrocarbons.

-

Weakly polar aprotic solvents: such as diethyl ether and ethyl acetate.

-

Polar aprotic solvents: such as acetone.

-

Polar protic solvents: such as ethanol, although solubility may decrease with increasing solvent polarity.

Quantitative Solubility Data for Analogous Compounds

While specific data for this compound is unavailable, the following table summarizes the qualitative solubility of similar chlorinated alkanes in various organic solvents to provide a comparative reference.

| Compound | Solvent | Solubility |

| 1,2-Dichlorobutane | Hexane | Soluble[5] |

| Toluene | Soluble[5] | |

| Water | Limited solubility[5] | |

| 1,2-Dichloropentane | Ethanol | Soluble[4] |

| Acetone | Soluble[4] | |

| Diethyl Ether | Soluble[4] | |

| Water | Insoluble[4] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following gravimetric shake-flask method is recommended. This method is a robust and widely recognized technique for determining the thermodynamic solubility of a compound in a solvent.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Glass vials with screw caps

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a suitable detector (e.g., FID or ECD) or another suitable analytical instrument.

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials, each containing a known volume of a different organic solvent. The excess solute should be clearly visible as a separate phase.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The shaking should be continuous and vigorous.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the shaker bath for at least 24 hours to allow the undissolved solute to settle.

-

For emulsions or fine suspensions, centrifugation may be necessary to achieve clear phase separation.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Determine the mass of the collected filtrate.

-

Dilute the filtrate with a suitable solvent if necessary to bring the concentration within the analytical range of the chosen analytical method.

-

Analyze the concentration of this compound in the diluted filtrate using a pre-calibrated gas chromatograph or other suitable analytical instrument.

-

4. Data Calculation:

-

Calculate the mass of this compound in the original aliquot based on the analytical results and any dilution factors.

-

The solubility can be expressed in various units, such as g/100 g of solvent, g/L of solvent, or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

References

Methodological & Application

Application Notes and Protocols for 2,2-Dichloro-3-methylbutane as a Solvent

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2,2-Dichloro-3-methylbutane is not a commonly documented solvent in the scientific literature. The following application notes and protocols are based on its known chemical and physical properties, as well as data from structurally similar compounds. These should be regarded as a theoretical and predictive guide for investigational purposes. All handling and use of this chemical must be performed with strict adherence to safety protocols and after a thorough risk assessment.

Introduction

This compound is a halogenated organic compound with the molecular formula C₅H₁₀Cl₂.[1][2][3] Its structure, featuring a tertiary carbon bonded to two chlorine atoms and a bulky isopropyl group, suggests it is a non-polar, aprotic solvent. While not widely used, its properties may offer potential as an alternative to other chlorinated solvents in specific applications. These notes provide an overview of its predicted solvent characteristics, potential applications, and protocols for its safe handling and use in a research and development setting.

Physicochemical and Safety Data

A comprehensive understanding of the physical and safety properties of this compound is crucial before its consideration as a solvent.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀Cl₂ | [1][3] |

| Molecular Weight | 141.04 g/mol | [1][3] |

| CAS Number | 17773-66-9 | [1][3] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Vapor Pressure | Not available |

Safety and Hazard Information

This compound is classified as a hazardous substance. All handling should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).